molecular formula C13H24N4O B11758467 [2-(morpholin-4-yl)ethyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[2-(morpholin-4-yl)ethyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11758467
M. Wt: 252.36 g/mol
InChI Key: QNINUKKTNZVNBO-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)ethyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features both a morpholine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)ethyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the morpholine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)ethyl-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(morpholin-4-yl)ethyl-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for understanding cellular processes.

Medicine

In medicinal chemistry, 2-(morpholin-4-yl)ethyl-1H-pyrazol-5-yl]methyl})amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)ethyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(morpholin-4-yl)ethyl-1H-pyrazol-5-yl]methyl})amine can be compared with other compounds containing morpholine or pyrazole rings, such as:
    • [2-(morpholin-4-yl)ethyl]amine
    • [1-(propan-2-yl)-1H-pyrazol-5-yl]amine

Uniqueness

The uniqueness of 2-(morpholin-4-yl)ethyl-1H-pyrazol-5-yl]methyl})amine lies in its combined structural features, which allow it to exhibit a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H24N4O

Molecular Weight

252.36 g/mol

IUPAC Name

2-morpholin-4-yl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C13H24N4O/c1-12(2)17-13(3-4-15-17)11-14-5-6-16-7-9-18-10-8-16/h3-4,12,14H,5-11H2,1-2H3

InChI Key

QNINUKKTNZVNBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCCN2CCOCC2

Origin of Product

United States

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